REACTION_CXSMILES
|
F[C:2]1[C:7]([C:8]#[N:9])=[CH:6][CH:5]=[C:4]([OH:10])[CH:3]=1.[CH3:11][NH:12][NH2:13]>>[NH2:9][C:8]1[C:7]2[C:2](=[CH:3][C:4]([OH:10])=[CH:5][CH:6]=2)[N:12]([CH3:11])[N:13]=1
|
Name
|
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=C1C#N)O
|
Name
|
methyl hydrazine
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the volatile portion was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with DCM and MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C2=CC(=CC=C12)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |